molecular formula C14H8BrN3O3S B2391611 N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 892853-84-8

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2391611
CAS No.: 892853-84-8
M. Wt: 378.2
InChI Key: USRDQMLWQGNDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a bromine atom at the 4-position of the benzothiazole ring and a nitro group at the 3-position of the benzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1,3-benzothiazole and 3-nitrobenzoyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The 4-bromo-1,3-benzothiazole is reacted with 3-nitrobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high yield and purity.

Chemical Reactions Analysis

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom at the 4-position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole ring may also contribute to the compound’s activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:

These comparisons highlight the structural diversity and potential for varied biological activities among benzothiazole derivatives.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDQMLWQGNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.